molecular formula C8H10O2 B146627 2-Hydroxyphenethyl alcohol CAS No. 7768-28-7

2-Hydroxyphenethyl alcohol

Cat. No. B146627
CAS RN: 7768-28-7
M. Wt: 138.16 g/mol
InChI Key: ABFCOJLLBHXNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyphenethyl alcohol is a type of organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a phenethyl backbone. The presence of the hydroxyl group suggests that it would exhibit properties typical of alcohols, such as the ability to form hydrogen bonds with water molecules, which could affect its solubility and interaction with other substances.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through a two-step sequence method that involves the preparation of a phosphite derivative. For instance, the 2-(2-iodophenyl)ethyl methyl phosphite derivative can be prepared using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. Subsequent treatment with (n-Bu)3SnH/AIBN in refluxing benzene leads to the deoxygenation of the original alcohol, indicating a method for modifying the hydroxyl group of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a hydroxyl group attached to a phenethyl group. This structure is likely to engage in hydrogen bonding due to the hydroxyl group, which could be a significant factor in its interactions and stability in various environments, such as in clathrate hydrates or when encapsulated in molecular capsules .

Chemical Reactions Analysis

This compound, like other alcohols, can participate in a variety of chemical reactions. The hydroxyl group makes it a versatile molecule that can undergo reactions such as esterification, deoxygenation, and hydrogen bonding interactions. The deoxygenation process described earlier is an example of a chemical reaction where the hydroxyl group is targeted to modify the alcohol's properties . Additionally, the hydrogen bonding capabilities of alcohols can lead to interactions with water molecules, as seen in the formation of clathrate hydrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its alcohol group. Alcohols are known to be hydrophilic due to their ability to form hydrogen bonds with water. However, under certain conditions, such as nanoconfinement, the hydrophobic character of alcohols can emerge, which can drive processes like encapsulation in a molecular capsule . Furthermore, the hydrogen bonding between alcohols and water is a critical factor in the formation and stability of clathrate hydrates, as demonstrated by molecular dynamics simulations of small alcohols like ethanol, 1-propanol, and 2-propanol .

Scientific Research Applications

1. Catalytic Applications

Zhang and Sigman (2006) explored the use of sec-phenethyl alcohol in the hydroalkoxylation of vinylphenols, revealing its potential as a sacrificial alcohol in palladium-catalyzed reactions. This underscores its utility in synthetic organic chemistry, particularly in creating Pd-H intermediates (Zhang & Sigman, 2006).

2. Chemical Analysis Techniques

García-Viguera and Bridle (1995) identified 4-hydroxyphenethyl alcohol in red wine using capillary zone electrophoresis (CZE), demonstrating its role as an analytical marker in food chemistry. This study highlights the substance's significance in the qualitative and quantitative analysis of phenolic compounds (García-Viguera & Bridle, 1995).

3. Organic Synthesis

In a study by Liming Zhang and Koreeda (2004), 2-(2-iodophenyl)ethyl methyl phosphite, derived from 2-(2-iodophenyl)ethanol, was used in a deoxygenation process of hydroxyl groups. This research demonstrates its application in the synthesis of organic compounds, showcasing its versatility in chemical transformations (Zhang & Koreeda, 2004).

4. Environmental and Health Studies

Wang et al. (2022) investigated the role of alcohols like phenethyl alcohol in hydroxyl radical-scavenging processes, shedding light on its environmental and biological significance. This study is crucial for understanding the chemical interactions of phenethyl alcohol in both environmental and health-related contexts (Wang et al., 2022).

5. Pharmaceutical Research

Xiao Zhu-ping (2012) identified 4-(4-Hydroxyphenethyl)benzene-1,2-diol as a new inhibitor against Helicobacter Pylori urease, highlighting its potential in pharmaceutical applications. This discovery underscores the chemical's relevance in developing new treatments for bacterial infections (Xiao Zhu-ping, 2012).

Safety and Hazards

2-Hydroxyphenethyl alcohol is harmful if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Hydroxyphenethyl alcohol plays a significant role in various biochemical reactions. It interacts with enzymes such as triethyl or trimethyl aluminium to yield cyclic products and organoaluminium oligomers . Additionally, it has been studied for its inelastic electron tunnelling spectra when adsorbed on thin-film aluminium and magnesium oxide . These interactions suggest that this compound can participate in complex biochemical processes, potentially influencing the activity of other biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways and gene expression. For instance, this compound exhibits inhibitory activity against mushroom tyrosinase and melanin production in B16 melanoma cells . This indicates its potential role in modulating cellular metabolism and signaling pathways related to pigmentation and other cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it reacts with triethyl or trimethyl aluminium to form cyclic products and organoaluminium oligomers . These interactions can result in changes in gene expression and enzyme activity, highlighting the compound’s potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on animal models has demonstrated that excessive levels of alcohol consumption can result in significant physiological changes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a metabolite suggests its participation in primary and secondary metabolic processes . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions.

properties

IUPAC Name

2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOJLLBHXNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228312
Record name 2-Hydroxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7768-28-7
Record name 2-(2-Hydroxyethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7768-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7768-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYPHENYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphenethyl alcohol
Reactant of Route 2
2-Hydroxyphenethyl alcohol
Reactant of Route 3
2-Hydroxyphenethyl alcohol
Reactant of Route 4
2-Hydroxyphenethyl alcohol
Reactant of Route 5
2-Hydroxyphenethyl alcohol
Reactant of Route 6
2-Hydroxyphenethyl alcohol

Q & A

Q1: What is the structure of 2-hydroxyphenethyl alcohol and how is it characterized?

A1: this compound, also known as 2-(2-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Its structure consists of a phenol ring with a 2-hydroxyethyl substituent at the ortho position.

  • IR: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches. []

Q2: Has this compound been found in natural sources?

A2: Yes, this compound was recently isolated as a natural product from the submerged whole broth of the fungus Antrodia camphorata. This discovery suggests potential biological activity for this compound. []

Q3: Can this compound be synthesized, and if so, what is a novel approach?

A3: While traditional methods exist, a recent study reported a novel one-pot synthesis of dihydrobenzosiloles from styrenes, which can then be efficiently converted into 2-hydroxyphenethyl alcohols. This method utilizes a nickel-catalyzed hydrosilylation followed by an iridium-catalyzed dehydrogenative cyclization, offering a practical route to this valuable compound. []

Q4: How does this compound behave as a ligand with organometallic compounds?

A4: Research indicates that this compound acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Specifically, it coordinates to trialkylaluminum species through both its phenolic and aliphatic hydroxyl groups. This interaction leads to the formation of cyclic organoaluminum complexes, showcasing its potential in coordination chemistry and catalysis. []

Q5: Can the cyclization of this compound be facilitated?

A5: Yes, studies have shown that this compound can undergo cyclization in acidic conditions using dimethyl carbonate (DMC) as a reagent. The proposed mechanism involves the formation of a phenonium ion intermediate, stabilized by the neighboring hydroxyl group, which then undergoes intramolecular cyclization to yield the cyclic ether product. This method highlights the versatility of DMC in organic synthesis. []

Q6: What is the significance of studying this compound in liquid-assisted secondary ion mass spectrometry (LSIMS)?

A6: Research using this compound as a matrix in LSIMS provides valuable insights into ionization processes. Analysis of derivatized monosaccharides in this matrix revealed the dominance of [M – H]+ ions, suggesting that ionization in LSIMS may not be analogous to techniques like chemical ionization. These findings contribute to a better understanding of ionization mechanisms in mass spectrometry. []

Q7: What is the potential application of this compound in food science?

A7: this compound has been identified as one of the predominant phenolic compounds in pomegranate juice. [] Phenolic compounds are known for their antioxidant properties, contributing to the health benefits associated with pomegranate consumption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.